Cas no 33875-22-8 (1,3-Dioxolane-2-pentanal)

1,3-Dioxolane-2-pentanal 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane-2-pentanal
-
- インチ: 1S/C8H14O3/c9-5-3-1-2-4-8-10-6-7-11-8/h5,8H,1-4,6-7H2
- InChIKey: ZNTKBGHPMQVTDK-UHFFFAOYSA-N
- ほほえんだ: O1CCOC1CCCCC=O
じっけんとくせい
- 密度みつど: 1.019±0.06 g/cm3(Predicted)
- ふってん: 237.7±15.0 °C(Predicted)
1,3-Dioxolane-2-pentanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-38332028-1.0g |
5-(1,3-dioxolan-2-yl)pentanal |
33875-22-8 | 95% | 1.0g |
$0.0 | 2023-02-02 |
1,3-Dioxolane-2-pentanal 関連文献
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
6. Book reviews
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
1,3-Dioxolane-2-pentanalに関する追加情報
Introduction to 1,3-Dioxolane-2-pentanal (CAS No. 33875-22-8) and Its Emerging Applications in Chemical Biology
1,3-Dioxolane-2-pentanal, identified by the Chemical Abstracts Service Number (CAS No.) 33875-22-8, is a heterocyclic aldehyde that has garnered significant attention in the field of chemical biology due to its unique structural and chemical properties. This compound belongs to the dioxolane family, a class of cyclic ethers characterized by a two-carbon oxygen bridge. The presence of an aldehyde functional group at the 2-position of the dioxolane ring imparts reactivity that makes it a valuable intermediate in organic synthesis and a potential candidate for various biochemical applications.
The molecular structure of 1,3-dioxolane-2-pentanal consists of a five-carbon chain attached to the dioxolane ring, with the aldehyde group positioned strategically to facilitate further functionalization. This structural motif allows for diverse chemical transformations, making it a versatile building block in the synthesis of more complex molecules. The compound’s stability under various conditions and its ability to participate in nucleophilic addition reactions have positioned it as a key player in medicinal chemistry and drug development.
In recent years, research has highlighted the potential of 1,3-dioxolane-2-pentanal as a precursor in the synthesis of bioactive compounds. Its reactivity with nucleophiles such as amines and thiols enables the formation of Schiff bases and thiazolidines, respectively, which are known for their pharmacological properties. For instance, studies have demonstrated its utility in generating novel compounds with antimicrobial and anti-inflammatory activities. These findings align with the growing interest in heterocyclic compounds as scaffolds for drug discovery.
The compound’s role in medicinal chemistry extends beyond simple intermediates. Recent advancements in computational chemistry have shown that 1,3-dioxolane-2-pentanal can be incorporated into molecular frameworks designed to interact with biological targets. By leveraging its structural flexibility, researchers have been able to develop analogs with enhanced binding affinity and selectivity. This approach has been particularly promising in the design of small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
Moreover, the synthesis of 1,3-dioxolane-2-pentanal has been optimized for scalability and efficiency, making it accessible for industrial applications. Modern synthetic methodologies have enabled its production through catalytic processes that minimize waste and energy consumption. These green chemistry principles are increasingly important in pharmaceutical manufacturing, where sustainability is a key consideration.
One notable application of 1,3-dioxolane-2-pentanal is in the field of polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as biodegradability and mechanical strength. Researchers have explored its use in creating biodegradable plastics and coatings that are environmentally friendly alternatives to traditional petrochemical-based materials. This application underscores the compound’s versatility beyond traditional organic synthesis.
The biochemical properties of 1,3-dioxolane-2-pentanal have also been investigated for their potential role in enzyme inhibition. Studies indicate that derivatives of this compound can act as substrates or inhibitors for various enzymes, including those involved in signal transduction pathways. By modulating enzyme activity, these derivatives may offer therapeutic benefits in treating neurological disorders and autoimmune conditions.
Recent research has further expanded the applications of 1,3-dioxolane-2-pentanal into agrochemicals. Its structural features make it an effective precursor for synthesizing compounds that exhibit herbicidal and pesticidal properties. These findings are particularly relevant given the increasing demand for sustainable agricultural practices worldwide. By developing eco-friendly agrochemicals derived from 1,3-dioxolane-2-pentanal, scientists aim to reduce reliance on harmful conventional pesticides.
The compound’s stability under various environmental conditions has also been studied for its potential use in material science applications. For example, coatings derived from 1,3-dioxolane-2-pentanal have demonstrated resistance to degradation when exposed to UV light or moisture, making them suitable for protective coatings on metals and other materials.
In conclusion, 1,3-Dioxolane-2-pentanal (CAS No., 33875-22-8) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that make it invaluable in drug discovery, organic synthesis, and material science. As research continues to uncover new applications for this compound, 1 ,3 -dioxolane - 2 - pentanal is poised to play an increasingly significant role in addressing challenges in medicine, agriculture, and environmental sustainability.
33875-22-8 (1,3-Dioxolane-2-pentanal) 関連製品
- 2112803-80-0(methyl 4-amino-4-(2,3-dihydro-1H-inden-4-yl)butanoate)
- 2167409-56-3(3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one)
- 2755722-92-8(3-bromo-N-isopropyl-2,6-dimethoxybenzamide)
- 425379-14-2(4-Fluoro-3-pyridin-4-ylbenzeneboronic acid)
- 2877763-36-3(4-[1-(5-bromo-3-methylpyridin-2-yl)piperidine-4-carbonyl]morpholine)
- 1227494-08-7(2-Chloro-6-phenylpyridine-3-acetonitrile)
- 151003-82-6(11β,17,20-Trihydroxy-6a-methyl-3-oxo-pregna-1,4-dien-21-yl Acetate)
- 2172510-56-2(6-bromo-3-iodo-1-methanesulfonyl-1H-indole)
- 896618-51-2(ethyl 3-(thiophene-3-carbonyl)benzoate)
- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)




